Isopropenyl propionate
CAS No.: 19089-64-6
Cat. No.: VC14173824
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19089-64-6 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | prop-1-en-2-yl propanoate |
Standard InChI | InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h2,4H2,1,3H3 |
Standard InChI Key | NLDFTWSUPLJCQD-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)OC(=C)C |
Introduction
Chemical Identity and Structural Properties
Isopropyl propionate, systematically named propan-2-yl propanoate, is an ester derived from propionic acid and isopropanol. Its molecular formula, , corresponds to a molecular weight of 116.16 g/mol . The compound’s structure features a propionate group () bonded to an isopropyl moiety (), conferring both hydrophilic and lipophilic properties.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Boiling Point | 108–110°C |
Density | 0.87–0.89 g/cm³ |
Refractive Index | 1.3885 |
Flash Point | 15°C (closed cup) |
Solubility in Water | 0.5% (w/w) at 20°C |
Odor Threshold | 0.0041 ppm |
LogP (Partition Coefficient) | 1.59 |
The ester’s low water solubility and high volatility make it ideal for solvent applications, while its fruity odor (reminiscent of pineapple and banana) underpins its use in food flavorings .
Synthesis and Production Optimization
Isopropyl propionate is traditionally synthesized via acid-catalyzed esterification, a reversible reaction limited by equilibrium. Recent advancements employ vapor permeation membranes to shift equilibrium by selectively removing water, a byproduct.
Conventional Esterification
The reaction between propionic acid and isopropanol, catalyzed by para-toluenesulfonic acid (3 wt%), proceeds as:
At a 1.5:1 alcohol-to-acid molar ratio, equilibrium conversion reaches 69% after 140 minutes without membrane assistance .
Membrane-Enhanced Process
Using a PERVAP® 2201 membrane at 90°C and <2 mbar vacuum, water is continuously removed, driving conversion to 99% within the same timeframe . This method eliminates the need for excess reactants, reducing downstream separation costs.
Table 2: Impact of Molar Ratio on Conversion
Molar Ratio (Alcohol:Acid) | Equilibrium Conversion (%) | Membrane-Assisted Conversion (%) |
---|---|---|
1:1 | 58 | 95 |
1.5:1 | 69 | 99 |
3:1 | 72 | 99 |
Hazard Category | Description |
---|---|
Flammability | Flash point 15°C; vapors form explosive mixtures with air above 30°F (-1°C). |
Reactivity | Incompatible with strong oxidizers, acids, and alkalis. |
Health Effects | Inhalation causes dizziness; skin contact leads to irritation. |
Environmental Hazard | Runoff may contaminate waterways; vapors heavier than air. |
Storage and transport require segregation from oxidizers (e.g., peroxides) and ignition sources. Emergency responders must use alcohol-resistant foam for fire suppression .
Biochemical and Environmental Behavior
Metabolic Pathways
Esterases hydrolyze isopropyl propionate into isopropanol and propionic acid, which enter central metabolic pathways (e.g., glycolysis and ketogenesis) . Chronic exposure studies indicate low bioaccumulation potential (LogP = 1.59) .
Environmental Fate
The compound’s half-life in air is <1 day due to photodegradation. Hydrolysis in water occurs slowly (pH-dependent), with negligible persistence in soil .
Regulatory Compliance
The EPA lists isopropyl propionate under the Substance Registry System (Propanoic acid, 1-methylethyl ester), requiring emissions reporting under CERCLA . Occupational exposure limits remain undefined, necessitating adherence to general volatile organic compound guidelines.
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